Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate
Overview
Description
Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a carboxylate group and a pyrazole ring substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Bromination and nitration: The pyrazole ring is then brominated and nitrated using bromine and nitric acid, respectively.
Coupling with furan derivative: The brominated and nitrated pyrazole is then coupled with a furan derivative containing a carboxylate group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Substituted pyrazole: Formed by nucleophilic substitution of the bromine atom.
Carboxylic acid: Formed by hydrolysis of the ester group.
Scientific Research Applications
Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine substituents can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate
- Methyl 5-((4-bromo-3-amino-1H-pyrazol-1-yl)methyl)furan-2-carboxylate
- Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate is unique due to the presence of both bromine and nitro groups on the pyrazole ring, which can significantly influence its chemical reactivity and potential applications. The furan ring also adds to its uniqueness, providing different electronic properties compared to similar compounds with other heterocyclic rings.
Properties
IUPAC Name |
methyl 5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O5/c1-18-10(15)8-3-2-6(19-8)4-13-5-7(11)9(12-13)14(16)17/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZGZEFBKGJMRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=C(C(=N2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131990 | |
Record name | 2-Furancarboxylic acid, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260379-32-5 | |
Record name | 2-Furancarboxylic acid, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260379-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarboxylic acid, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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